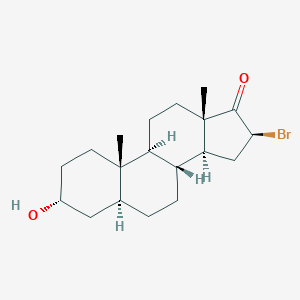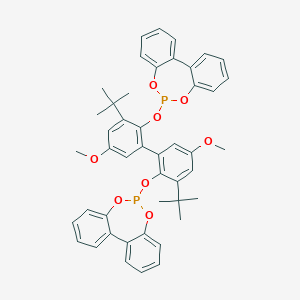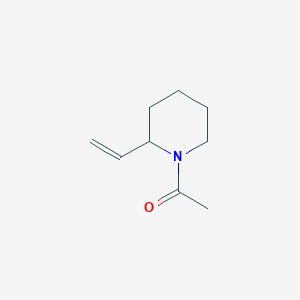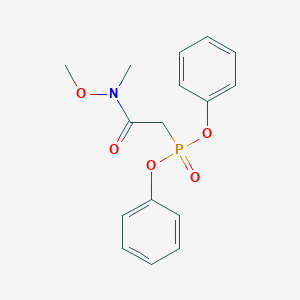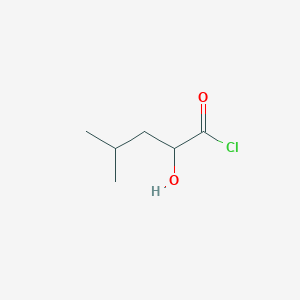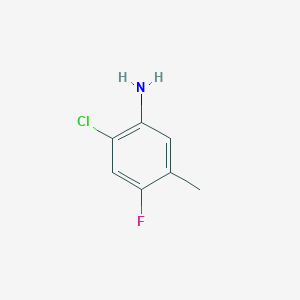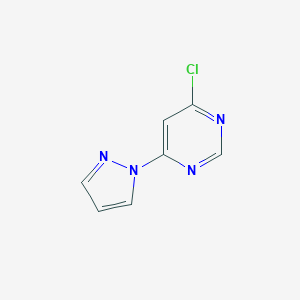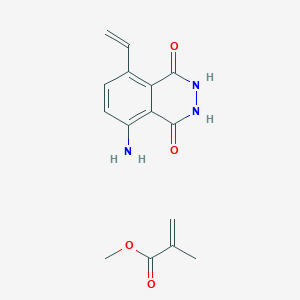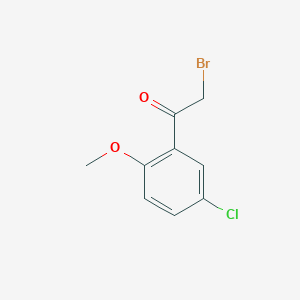
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo-chloro-methoxyphenyl ethanones involves multi-step procedures that can yield enantiomerically pure compounds. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes involves a 7-step procedure starting from a related methanone compound, demonstrating the complexity and precision required in synthesizing such molecules (Zhang et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of related compounds have been determined using techniques such as X-ray diffraction, revealing insights into their geometric configurations. For instance, the molecular structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone has been confirmed, providing a basis for understanding the structural aspects of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar molecules (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
Chemical reactions involving halogenated methoxyphenyl ethanones can lead to a variety of products, depending on the conditions and reactants used. For instance, the condensation of related compounds with N,N-dimethylformamide dimethyl acetal has been explored, showcasing the versatility and reactivity of these molecules (Moskvina et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points and solubility, can be determined through standard laboratory techniques. These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar compounds can be studied through experimental and theoretical methods. Investigations into the pyrolysis products of new psychoactive substances related to this compound provide insights into its chemical stability and potential degradation pathways (Texter et al., 2018).
Applications De Recherche Scientifique
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” is a chemical compound used in organic synthesis . It’s often used as a building block in the synthesis of more complex organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it might be used in a reaction with another organic compound to form a new compound .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new compound with desired properties .
Derivation from Halogenoacetic Acids
- Field : Organic Chemistry
- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be derived from halogenoacetic acids .
- Methods of Application : The compound can be synthesized by bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation .
- Results or Outcomes : The result of this process is the synthesis of “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” with a yield of 84% .
Synthesis of alpha-Bromoketones
- Field : Organic Chemistry
- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used to synthesize alpha-Bromoketones from secondary alcohols .
- Methods of Application : The compound can be synthesized using ammonium bromide and Oxone .
- Results or Outcomes : The result of this process is the synthesis of alpha-Bromoketones .
Synthesis of 2-bromo-5-chlorobenzenethiol
- Field : Organic Chemistry
- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used for synthesis of 2-bromo-5-chlorobenzenethiol by substitution reaction and reduction reaction .
- Methods of Application : The compound can be synthesized by substitution reaction and reduction reaction .
- Results or Outcomes : The result of this process is the synthesis of 2-bromo-5-chlorobenzenethiol .
Synthesis of alpha-Bromoketones from Secondary Alcohols
- Field : Organic Chemistry
- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used to synthesize alpha-Bromoketones from secondary alcohols .
- Methods of Application : The compound can be synthesized using ammonium bromide and Oxone .
- Results or Outcomes : The result of this process is the synthesis of alpha-Bromoketones .
Synthesis of 2-bromo-5-chlorobenzenethiol
- Field : Organic Chemistry
- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used for synthesis of 2-bromo-5-chlorobenzenethiol by substitution reaction and reduction reaction .
- Methods of Application : The compound can be synthesized by substitution reaction and reduction reaction .
- Results or Outcomes : The result of this process is the synthesis of 2-bromo-5-chlorobenzenethiol .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMDYDGPEROASV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365805 |
Source


|
| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | |
CAS RN |
111841-05-5 |
Source


|
| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

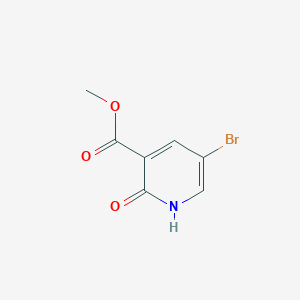

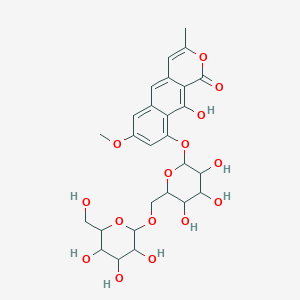
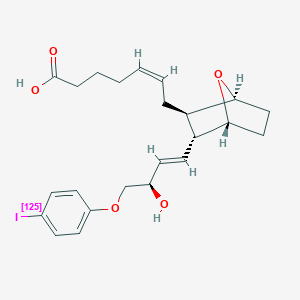
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
